2,3,4-Trimethoxycinnamic acid
Overview
Description
Synthesis Analysis
The synthesis of cinnamic acid derivatives often involves the alkylation of pre-existing cinnamic acid structures or the condensation of aromatic aldehydes with malonic acid in the presence of pyridine and acetic anhydride. A novel synthesis approach for related cinnamic acid derivatives includes the enantioselective sequential conjugate addition-allylation reaction, highlighting a flexible and concise method leading to complex natural products (Wu et al., 2009).
Molecular Structure Analysis
Cinnamic acid derivatives typically feature a phenyl ring substituted with methoxy groups and an acrylic acid moiety. The position and number of methoxy groups can significantly influence the molecule's electronic structure, reactivity, and biological activity. The molecular structure of these compounds is crucial for their interaction with biological targets, impacting their pharmacological profile.
Chemical Reactions and Properties
Cinnamic acid derivatives undergo various chemical reactions, including esterification, hydrogenation, and oxidation. These reactions can modify the compound's chemical properties, such as solubility and stability, which are essential for its biological activity and potential therapeutic applications. For instance, the metabolism of related cinnamic acids involves hydrogenation, O-demethylation, and conjugation reactions, significantly affecting their biological activity and detoxification (Meyer & Scheline, 1972).
Physical Properties Analysis
The physical properties of cinnamic acid derivatives, including melting point, solubility, and crystalline structure, are determined by their molecular structure. For example, modifications in the substitution pattern of the phenyl ring can alter the compound's crystallinity and photomechanical behavior, which is relevant for its application in material sciences and pharmaceutical formulations (Mishra et al., 2015).
Scientific Research Applications
Metabolism in Rats : A study by Meyer & Scheline (1972) investigated the metabolism of 3,4,5-trimethoxycinnamic acid in rats. They observed several metabolic reactions including hydrogenation, O-demethylation, and O-methylation, indicating the compound's bioactivity in mammals.
Biological Activities : Zhao et al. (2019) reviewed the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, noting their therapeutic potential as antitumor, antiviral, and anti-inflammatory agents. This research underscores the broad range of medicinal properties of TMCA derivatives (Zhao et al., 2019).
Amelioration of Anxiety and Depression : Leem & Oh (2015) found that TMCA treatment could ameliorate anxiety and depression-like behaviors in mice subjected to stress. This suggests potential therapeutic applications for mental health conditions (Leem & Oh, 2015).
Enhancement of Sleep Behaviors : A study by Lee et al. (2013) showed that TMCA enhanced pentobarbital-induced sleeping behaviors and altered sleep architecture through GABAAergic systems in mice, indicating its potential use in sleep disorders (Lee et al., 2013).
Cholinesterase Inhibitory Activity : Kos et al. (2021) studied the cholinesterase inhibitory activity of 3,4,5-trimethoxycinnamates, highlighting their potential in treating neurological disorders like Alzheimer's (Kos et al., 2021).
Anti-Stress Effects : Kawashima et al. (2004) discovered that TMCA exhibited sedative effects by suppressing norepinephrine content in rats, suggesting its use in stress-related conditions (Kawashima et al., 2004).
Bacterial Degradation and Methanol Production : Donnelly & Dagley (1981) studied the bacterial degradation of 3,4,5-trimethoxycinnamic acid, which revealed insights into environmental and biochemical applications (Donnelly & Dagley, 1981).
Antinarcotic Agents Synthesis : Jung et al. (2009) synthesized 3,4,5-trimethoxyphenyl acrylamides with potential antinarcotic effects, highlighting the chemical versatility of TMCA derivatives (Jung et al., 2009).
Antiarrhythmic Effects : Zhao et al. (2013) studied the antiarrhythmic effects of methyl 3,4,5-trimethoxycinnamate in rabbit myocytes, indicating its potential in cardiovascular therapeutics (Zhao et al., 2013).
Synthesis and Anticancer Activity : Li et al. (2021) synthesized hybrid molecules based on 3,4,5-trimethoxycinnamic acid, showing promising anticancer activity (Li et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPDNLIHHFGEC-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trans-2, 3, 4-Trimethoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,3,4-Trimethoxycinnamic acid | |
CAS RN |
33130-03-9 | |
Record name | trans-2,3,4-Trimethoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2,3,4-trimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Trans-2, 3, 4-Trimethoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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